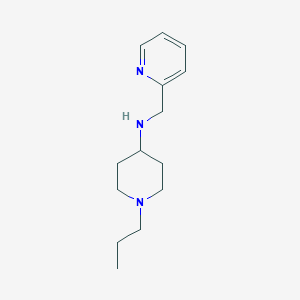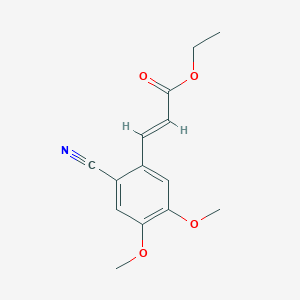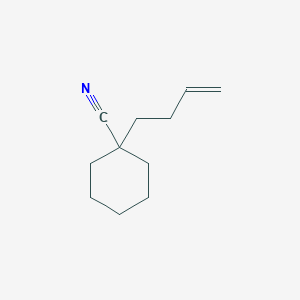
6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol is a heterocyclic compound that features a tetrahydropyrimidine ring with various functional groups attached. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol typically involves multi-step organic reactions. One common approach might include the condensation of appropriate aldehydes, amines, and ketones under controlled conditions. Catalysts and solvents are often used to facilitate these reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the imino group to a nitro group.
Reduction: The compound could be reduced to form different derivatives.
Substitution: Functional groups on the tetrahydropyrimidine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or binding to specific receptors.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenyltetrahydropyrimidin-1(2H)-ol: Lacks the imino group.
6-Imino-3-phenyltetrahydropyrimidin-1(2H)-ol: Lacks the methyl group.
6-Imino-2-methyl-3-tetrahydropyrimidin-1(2H)-ol: Lacks the phenyl group.
Uniqueness
6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol is unique due to the presence of all three functional groups (imino, methyl, and phenyl) on the tetrahydropyrimidine ring, which could confer distinct chemical and biological properties.
Properties
CAS No. |
89143-40-8 |
|---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-1-phenyl-1,3-diazinan-4-imine |
InChI |
InChI=1S/C11H15N3O/c1-9-13(8-7-11(12)14(9)15)10-5-3-2-4-6-10/h2-6,9,12,15H,7-8H2,1H3 |
InChI Key |
JEJFQCNPCLJATJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(CCC(=N)N1O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6S)-6-[(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14125868.png)


![tert-Butyl 2-(4-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14125886.png)


![4,4,5,5-Tetramethyl-2-(8-phenyldibenzo[b,d]furan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14125911.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14125921.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-diethoxybenzamide](/img/structure/B14125925.png)


![1-[(Quinolin-4-yl)methyl]pyridin-1-ium iodide](/img/structure/B14125946.png)
![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14125953.png)
![2-(4-bromophenyl)-N'-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B14125958.png)
